7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one
Overview
Description
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is a complex organic compound that belongs to the class of phenylheptanoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone.
Michael Addition: The chalcone undergoes a Michael addition with a suitable nucleophile, such as a Grignard reagent, to introduce the heptanone moiety.
Hydrogenation: The resulting product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation and continuous flow reactors for aldol condensation and Michael addition steps.
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone.
Reduction: Formation of 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various cellular processes, such as enzyme activity and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Ferulic Acid: Another phenolic compound with antioxidant activity.
Eugenol: A methoxyphenol with antimicrobial and antioxidant properties.
Uniqueness
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one is unique due to its specific combination of functional groups and the heptanone backbone, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-24-19(12-9-17-10-13-20(23)21(14-17)25-2)15-18(22)11-8-16-6-4-3-5-7-16/h3-7,10,13-14,19,23H,8-9,11-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIISUAVSYEQLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415751 | |
Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83161-95-9 | |
Record name | 5-Methoxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83161-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Heptanone, 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.